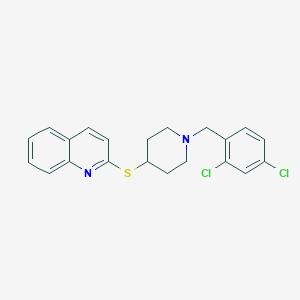

1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide

Description

1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide is a synthetic organic compound characterized by a piperidine core substituted with a 2,4-dichlorobenzyl group and a 2-quinolinyl sulfide moiety. Its molecular structure combines aromatic chlorination, a heterocyclic piperidine ring, and a sulfur-containing quinoline group, which may confer unique physicochemical and biological properties. Potential applications may include medicinal chemistry, given the prevalence of piperidine and quinoline derivatives in drug discovery, though specific biological targets or activities remain unconfirmed in the available data .

Properties

CAS No. |

232618-17-6 |

|---|---|

Molecular Formula |

C21H20Cl2N2S |

Molecular Weight |

403.4 g/mol |

IUPAC Name |

2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]sulfanylquinoline |

InChI |

InChI=1S/C21H20Cl2N2S/c22-17-7-5-16(19(23)13-17)14-25-11-9-18(10-12-25)26-21-8-6-15-3-1-2-4-20(15)24-21/h1-8,13,18H,9-12,14H2 |

InChI Key |

VWNBOONFKJYZEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide typically involves multiple steps, starting with the preparation of the dichlorobenzyl and quinolinyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves the coupling of the dichlorobenzyl and quinolinyl intermediates through a sulfide linkage, which can be achieved using reagents like thionyl chloride (SOCl2) or sulfur dichloride (SCl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent.

Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.

Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Reduced piperidinyl or quinolinyl derivatives.

Substitution: Substituted dichlorobenzyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid (BP 2866)

This compound shares the 2,4-dichlorobenzyl group but replaces the piperidinyl-quinolinyl sulfide system with an indazole-carboxylic acid scaffold. Such differences could influence solubility, bioavailability, and target binding .

U-48800 (2-(2,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide)

A piperidine-related opioid analog, U-48800 features a 2,4-dichlorophenyl acetamide structure. Unlike the target compound, its pharmacological activity is linked to opioid receptor modulation, highlighting how minor structural changes (e.g., acetamide vs. sulfide groups) drastically alter biological targets .

Piperidine Derivatives with Sulfur-Containing Groups

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

This analog substitutes the sulfide group with a sulfonyl moiety and positions chlorine atoms at the 2,6-positions of the benzyl ring.

1-Dodecyl 5-chloro-2-benzothiazolyl sulfide

Though lacking a piperidine ring, this compound’s benzothiazolyl sulfide group mirrors the sulfur-aromatic linkage in the target compound. reports a high activity metric (2492), suggesting that sulfide-containing aromatics may exhibit enhanced bioactivity, possibly due to improved lipophilicity or target interaction .

Spiro-Piperidine-Quinoline Hybrids

Compounds like 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] () share a fused piperidine-quinoline framework but lack the 2,4-dichlorobenzyl group. These spiro derivatives are synthesized in high yields via acylation, indicating that similar methods could be adapted for the target compound’s production. The absence of chlorine substituents in these analogs may reduce steric hindrance or alter electronic properties .

Comparative Analysis Table

Implications of Substituent Variations

- Chlorine Position : 2,4-Dichlorobenzyl groups (target compound) may offer better steric compatibility with hydrophobic binding pockets compared to 2,6-dichloro analogs .

- Sulfide vs.

- Quinoline vs. Benzothiazole: The quinoline moiety’s planar structure may facilitate π-π stacking in biological targets, whereas benzothiazole’s sulfur atom could enhance electronic interactions .

Biological Activity

1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse scientific literature.

- Chemical Name : this compound

- CAS Number : 232618-17-6

- Molecular Formula : C19H19Cl2N2S

- Molecular Weight : 373.34 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with quinoline and dichlorobenzyl moieties. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives containing piperidine and quinoline structures exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| Compound C | Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies demonstrate that similar piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Assay Method : MTT assay

Results indicated that certain derivatives achieved IC50 values in the low micromolar range, suggesting promising anticancer activity.

Enzyme Inhibition

The compound's ability to inhibit key enzymes like acetylcholinesterase (AChE) has been documented. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 1.5 | 5.0 (Donepezil) |

| Urease | 0.5 | 3.0 (Thiourea) |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. The studies reveal that the compound binds effectively to active sites of target enzymes and receptors, which is crucial for its biological activities.

Case Studies

- A study published in Bioorganic & Medicinal Chemistry Letters explored a series of piperidine derivatives, including those similar to our compound, finding that they exhibited significant antimicrobial activity against various pathogens .

- Another research highlighted its role as an AChE inhibitor, emphasizing its potential application in treating Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.